molecular formula C7H19Cl2FN2 B1484856 2-(Aminomethyl)-2-fluoro-4-methylpentan-1-amine dihydrochloride CAS No. 2098024-06-5

2-(Aminomethyl)-2-fluoro-4-methylpentan-1-amine dihydrochloride

Cat. No. B1484856
M. Wt: 221.14 g/mol
InChI Key: NPGRJXGAWIFDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-2-fluoro-4-methylpentan-1-amine dihydrochloride, also known as AMFMD, is an organic compound with a molecular formula of C6H15Cl2FN2. It is a colorless to pale yellow crystalline solid that is soluble in water and has a melting point of 89-93°C. It is a derivative of the amino acid alanine, and is often used as a reagent in organic synthesis. AMFMD has a wide range of applications, from being used as an intermediate in the synthesis of pharmaceuticals to being used in various scientific research applications.

Scientific Research Applications

2-(Aminomethyl)-2-fluoro-4-methylpentan-1-amine dihydrochloride has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of pharmaceuticals, as a reagent for the synthesis of various organic compounds, and as a catalyst for organic reactions. It is also used in the synthesis of various fluorinated compounds, such as fluorinated amines and fluorinated alcohols. In addition, it is used as a reagent in the synthesis of various fluorinated derivatives of natural products, such as flavonoids and terpenoids. Finally, it is used in the synthesis of various fluorinated compounds for use in drug discovery and development.

Mechanism Of Action

The mechanism of action of 2-(Aminomethyl)-2-fluoro-4-methylpentan-1-amine dihydrochloride is not fully understood. However, it is believed to act as a proton shuttle, transferring protons between two molecules. It is also believed that it may act as an acid-base catalyst, increasing the rate of a reaction by lowering the activation energy. Additionally, it is believed that 2-(Aminomethyl)-2-fluoro-4-methylpentan-1-amine dihydrochloride may act as a nucleophile, attacking electrophilic centers to form new bonds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(Aminomethyl)-2-fluoro-4-methylpentan-1-amine dihydrochloride have not been studied in detail. However, it is believed that it may have an effect on the metabolism of certain compounds, as it is a derivative of the amino acid alanine. Additionally, it is believed that it may have an effect on the absorption of certain drugs, as it is a reagent in the synthesis of various organic compounds.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(Aminomethyl)-2-fluoro-4-methylpentan-1-amine dihydrochloride in laboratory experiments include its low cost, its solubility in water, and its ability to act as a proton shuttle and acid-base catalyst. The limitations of using 2-(Aminomethyl)-2-fluoro-4-methylpentan-1-amine dihydrochloride in laboratory experiments include its low melting point, which can make it difficult to use in certain reactions, and its potential to act as a nucleophile, which can lead to the formation of unwanted products.

Future Directions

In the future, 2-(Aminomethyl)-2-fluoro-4-methylpentan-1-amine dihydrochloride could be used in the synthesis of more complex organic compounds, such as fluorinated amines and fluorinated alcohols, as well as in the synthesis of various fluorinated derivatives of natural products, such as flavonoids and terpenoids. Additionally, further research could be done on its biochemical and physiological effects, as well as its potential to act as a proton shuttle and acid-base catalyst. Finally, further research could be done on its potential to act as a nucleophile and its ability to form new bonds.

properties

IUPAC Name

2-fluoro-2-(2-methylpropyl)propane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17FN2.2ClH/c1-6(2)3-7(8,4-9)5-10;;/h6H,3-5,9-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGRJXGAWIFDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)(CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-2-fluoro-4-methylpentan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-2-fluoro-4-methylpentan-1-amine dihydrochloride
Reactant of Route 2
2-(Aminomethyl)-2-fluoro-4-methylpentan-1-amine dihydrochloride
Reactant of Route 3
2-(Aminomethyl)-2-fluoro-4-methylpentan-1-amine dihydrochloride
Reactant of Route 4
2-(Aminomethyl)-2-fluoro-4-methylpentan-1-amine dihydrochloride
Reactant of Route 5
2-(Aminomethyl)-2-fluoro-4-methylpentan-1-amine dihydrochloride
Reactant of Route 6
2-(Aminomethyl)-2-fluoro-4-methylpentan-1-amine dihydrochloride

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